Potassium nitrazepate

Description

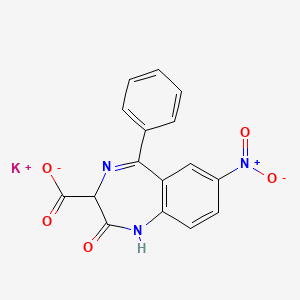

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

5571-84-6 |

|---|---|

Formule moléculaire |

C16H10KN3O5 |

Poids moléculaire |

363.37 g/mol |

Nom IUPAC |

potassium;7-nitro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C16H11N3O5.K/c20-15-14(16(21)22)18-13(9-4-2-1-3-5-9)11-8-10(19(23)24)6-7-12(11)17-15;/h1-8,14H,(H,17,20)(H,21,22);/q;+1/p-1 |

Clé InChI |

LRJCOMWQVVMARP-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)[O-].[K+] |

Origine du produit |

United States |

Synthetic Methodologies and Process Chemistry of Potassium Nitrazepate

Precursor Synthesis and Chemical Transformation Pathways

The formation of potassium nitrazepate is fundamentally dependent on the successful synthesis of its direct precursor, nitrazepam. This section details the chemical routes to nitrazepam and its subsequent transformation into the reactive nitrazepate anion.

Synthesis of Nitrazepam Precursors and Intermediates

The most common and historically significant synthetic routes to nitrazepam start from substituted benzophenones. The key intermediate is 2-amino-5-nitrobenzophenone (B23384), which contains the core phenyl and nitrophenyl groups required for the final structure. rsc.org

One established pathway to 2-amino-5-nitrobenzophenone involves the Friedel-Crafts reaction. ijsrst.com An alternative, higher-yielding patented method begins with the synthesis of N-benzoyl-4-nitroaniline, which is then reacted with benzoyl chloride and zinc chloride. The resulting intermediate is hydrolyzed to yield 2-amino-5-nitrobenzophenone. sioc-journal.cn

Once the 2-amino-5-nitrobenzophenone precursor is obtained, the synthesis proceeds to the formation of the seven-membered diazepine (B8756704) ring. A widely employed method involves a two-step sequence: acylation followed by cyclization. sioc-journal.cngoogle.com

Acylation: 2-amino-5-nitrobenzophenone is reacted with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the benzophenone (B1666685) attacks the carbonyl carbon of the chloroacetyl chloride, resulting in the formation of the intermediate N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, also known as 2-chloroacetamido-5-nitrobenzophenone. google.comasianpubs.orggpatindia.com

Cyclization: The chloroacetamide intermediate is then cyclized to form the benzodiazepine (B76468) ring. This is commonly achieved by reacting it with hexamethylenetetramine (hexamine) and ammonia (B1221849) in a solvent like ethanol (B145695) or a mixture of toluene (B28343) and alcohol. sioc-journal.cnasianpubs.org The hexamine serves as a source of ammonia for the ring closure.

An alternative commercial synthesis bypasses the amino-intermediate, starting instead with 2-chloro-5-nitrobenzophenone (B105091). This precursor is reacted with ethylenediamine, which leads to the formation of the dihydro-benzodiazepine intermediate, which is subsequently oxidized to yield nitrazepam. researchgate.net A Russian patent describes a comprehensive process starting from 2-chloro-5-nitrobenzoic acid, which is converted to 2-chloro-5-nitrobenzophenone and then aminated under pressure to form 2-amino-5-nitrobenzophenone, followed by the acylation and cyclization steps. google.com

Table 1: Key Precursors and Intermediates in Nitrazepam Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Amino-5-nitrobenzophenone | C₁₃H₁₀N₂O₃ | Primary precursor containing the core structure. rsc.org |

| Chloroacetyl chloride | C₂H₂Cl₂O | Acylating agent for the amino group. asianpubs.org |

| N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide | C₁₅H₁₁ClN₂O₄ | Key intermediate formed after acylation. chemicalbook.com |

| Hexamethylenetetramine (Hexamine) | C₆H₁₂N₄ | Cyclizing agent, acts as an ammonia source. sioc-journal.cndeepdyve.com |

| 2-Chloro-5-nitrobenzophenone | C₁₃H₈ClNO₃ | Alternative starting material for commercial synthesis. researchgate.net |

Chemical Conversion to the Nitrazepate Anion

Nitrazepam, the direct precursor to this compound, is a neutral molecule. drugbank.com The chemical structure of nitrazepam features an amide group within the seven-membered diazepine ring. The hydrogen atom attached to the nitrogen at position 1 (N-1) is weakly acidic due to the electron-withdrawing effects of the adjacent carbonyl group (at C-2) and the aromatic system.

The conversion to the nitrazepate anion is an acid-base reaction. When nitrazepam is treated with a suitable base, such as potassium hydroxide (B78521) or another potassium-containing base, this acidic proton is removed (a process known as deprotonation). This results in the formation of a negatively charged anion, the nitrazepate anion, where the negative charge is delocalized across the N-C=O system. This anion is the reactive species that readily forms an ionic bond with the potassium cation (K⁺). researchgate.net

Formation of the Potassium Salt: Specific Synthetic Routes

Once the nitrazepam precursor is synthesized and purified, the final step is the formation of the potassium salt. This can be accomplished through several methods, ranging from classical acid-base reactions to more contemporary approaches.

Classical Approaches to this compound Synthesis

The most direct and classical method for preparing this compound is the reaction of nitrazepam with a potassium base. researchgate.net A common approach involves dissolving nitrazepam in a suitable solvent and treating it with a stoichiometric amount of potassium hydroxide (KOH). researchgate.net The reaction of the acidic N-H group of nitrazepam with the strong base results in the formation of water and the this compound salt. The salt can then be isolated by precipitation or crystallization from the reaction mixture.

Another classical method, documented for the synthesis of potassium salts of similar benzodiazepines like oxazepam, involves the use of a strong, non-hydroxide base in an anhydrous (water-free) solvent. For instance, reacting the benzodiazepine with potassium tert-butylate in a solvent like absolute dioxane can effectively deprotonate the amide and lead to the precipitation of the potassium salt. jocpr.com This anhydrous approach can be advantageous in preventing potential hydrolysis of the product or reactants.

Table 2: Comparison of Classical Salt Formation Methods

| Method | Base | Solvent | Key Feature |

| Aqueous Base Reaction | Potassium Hydroxide (KOH) | Aqueous or alcoholic | Direct acid-base neutralization. researchgate.net |

| Anhydrous Base Reaction | Potassium tert-butylate | Dioxane, DMF | Prevents water-related side reactions. jocpr.com |

Development of Contemporary and Green Synthetic Strategies

While specific literature on "green" synthesis of this compound is limited, the broader field of benzodiazepine synthesis has seen significant development in contemporary and environmentally benign strategies. These methods focus on improving efficiency, reducing waste, and avoiding hazardous reagents. A continuous flow synthesis platform for several benzodiazepines, including nitrazepam, has been described, which offers advantages in terms of safety, control, and scalability over traditional batch processing. researchgate.net

Many green chemistry approaches are focused on the synthesis of the benzodiazepine scaffold itself. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the condensation reactions that form the benzodiazepine ring. rsc.orgderpharmachemica.comresearchgate.net

Use of Reusable Catalysts: Researchers have explored various solid catalysts like silica (B1680970) sulfuric acid, clay-supported copper nanocatalysts, and magnetically recyclable nanoparticles (e.g., CuFe₂O₄) to facilitate the cyclocondensation reactions. asianpubs.orgresearchgate.netorgchemres.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example by using ball-milling or solid-supported catalysts, minimizes the use of volatile and often toxic organic solvents. asianpubs.orgorgchemres.org

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel ("one-pot") without isolating intermediates can save time, resources, and reduce waste. sioc-journal.cnrsc.orgrsc.org

These modern strategies, while not always applied directly to the industrial production of this compound, represent the direction of chemical synthesis toward more efficient and sustainable processes.

Mechanistic Elucidation of Key Chemical Reactions in Synthesis

The synthesis of this compound involves several key chemical transformations, each with a distinct mechanism.

The initial acylation of 2-amino-5-nitrobenzophenone with chloroacetyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, forming the amide bond of the intermediate, N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide.

The subsequent cyclization to form the nitrazepam ring is more complex, particularly when using hexamine. The reaction of 2-(2-halogenacetamido)benzophenones with hexamine has been a subject of study. deepdyve.com The process is believed to involve the formation of a hexaminium salt intermediate. This intermediate then serves as a source for an amino-methyl group or ammonia equivalent, which participates in an intramolecular nucleophilic substitution, displacing the halogen. A subsequent cyclization via condensation between the newly introduced amino group and the ketone carbonyl of the benzophenone moiety, followed by rearrangement and tautomerization, leads to the formation of the seven-membered 1,4-benzodiazepine (B1214927) ring system. gpatindia.comdeepdyve.com

Finally, the formation of the potassium salt is a straightforward Brønsted-Lowry acid-base reaction. The hydroxide ion (from KOH) or tert-butoxide ion acts as a base, abstracting the acidic proton from the N-1 position of the nitrazepam amide. The resulting nitrazepate anion and the potassium cation are then associated through an ionic bond. researchgate.netauburn.edu

Optimization of Synthetic Parameters for Yield and Purity (Chemical Engineering Focus)

The industrial production of this compound is contingent upon the efficient synthesis of its precursor, nitrazepam, followed by a controlled salt formation reaction. Optimization from a chemical engineering perspective focuses on maximizing product yield and purity by manipulating key process parameters, thereby ensuring a robust, scalable, and economically viable manufacturing process.

The synthesis of nitrazepam itself can be approached through various routes, with optimization efforts centered on reaction conditions, solvent systems, and catalyst selection. A prevalent industrial method involves the cyclization of 2-(2-chloroacetamido)-5-nitrobenzophenone. google.com In this pathway, several parameters are critical for achieving high yield and purity.

Key Optimization Parameters in Nitrazepam Synthesis:

Reactant Molar Ratios: A Russian patent for an industrial synthesis method highlights the importance of precise molar ratios between 2-(2-chloroacetamido)-5-nitrobenzophenone, hexamethylenetetramine (HMT), ethanol, ammonium (B1175870) chloride, and sulfuric acid. google.com The optimized molar ratio was found to be 1:2.27:54.31:2.98:9.98, respectively, achieving a yield of 86-90%. google.com Deviations from these ratios can lead to increased viscosity of the reaction mass, complicating the isolation process, or decreased yield. google.com

Temperature and Pressure: The amination of 2-chloro-5-nitro-benzophenone is conducted at an elevated temperature of 125-130°C under a constant pressure of 0.05-0.65 MPa, which is crucial for driving the reaction to completion. google.com

Solvent and Catalyst Systems: Ethanol often serves not just as a solvent but also as a participant in the cyclization reaction. google.com The amount used is carefully balanced; an excess can decrease the yield, while too little increases viscosity. google.com In some methods, acids are used as catalysts for the cyclization step. google.com Continuous flow synthesis approaches have also been explored, where solvent choice (e.g., DMF over toluene or 1,4-dioxane) and reaction temperature (e.g., 120°C) are optimized, though reported yields for nitrazepam in these systems have been modest (36%). researchgate.net

Reaction Time: Acylation and cyclization reaction times are key parameters. A Chinese patent specifies an acylation time of 1-3.5 hours and a cyclization time of 8-12 hours under optimized conditions. google.com

Optimization of the Salt Formation and Crystallization:

The final step is the conversion of nitrazepam to its potassium salt, which is typically achieved by reacting the nitrazepam free base with a suitable potassium source, such as potassium hydroxide, in an appropriate solvent. ontosight.ai The optimization of this stage is critical for the purity, stability, and handling properties of the final active pharmaceutical ingredient (API).

Crystallization Technique: Antisolvent crystallization is a widely used technique in the pharmaceutical industry to control crystal properties like size and polymorphism, which directly impact the final product's quality. researchgate.net This process involves adding an "antisolvent" in which the desired salt has low solubility to a solution of the salt, inducing precipitation. researchgate.net The rate of antisolvent addition, mixing intensity, and temperature are key parameters to control for achieving a consistent product.

Purification: The precipitation of the nitrazepam salt from the reaction mixture is a crucial purification step. For instance, after cyclization, the reaction mass can be treated with concentrated sulfuric acid to precipitate the nitrazepam sulfate (B86663) salt, which is then filtered, washed, and neutralized to a specific pH (7.3-7.5) to yield the final product. google.com This process effectively separates the product from soluble impurities. google.com

Table 1: Optimization Parameters in Nitrazepam Synthesis This table is interactive. Users can sort and filter the data.

| Parameter | Process Step | Optimized Condition/Value | Impact on Yield/Purity | Source(s) |

|---|---|---|---|---|

| Molar Ratio | Cyclization | 1:2.27:54.31:2.98:9.98 (Acylamide:HMT:Ethanol:NH₄Cl:H₂SO₄) | Yield of 86-90% | google.com |

| Temperature | Amination | 125-130°C | Drives reaction completion | google.com |

| Pressure | Amination | 0.05-0.65 MPa | Maintains reaction environment | google.com |

| Reaction Time | Acylation | 1-3.5 hours | Ensures complete acylation | google.com |

| Reaction Time | Cyclization | 8-12 hours | Ensures complete cyclization | google.com |

| pH | Neutralization | 7.3-7.5 | Isolates final product from acidic/basic impurities | google.com |

| Synthesis Platform | Cyclization | Continuous Flow Reactor (PTFE, 120°C) | Modest yield (36%) but offers process consistency | researchgate.net |

Analysis of Byproducts and Impurity Profiles Arising from Synthetic Pathways

The purity of this compound is paramount, and a thorough understanding of potential impurities is essential for developing effective control strategies. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, and degradation of the final product.

The synthesis of the nitrazepam precursor is a primary source of process-related impurities. Common synthetic routes can result in several known byproducts:

Unreacted Starting Materials and Intermediates: Incomplete reactions are a common source of impurities. ljmu.ac.uk For example, 2-amino-5-nitrobenzophenone, a key starting material, can be carried through the synthesis if the initial acylation or subsequent cyclization is not complete. google.com Similarly, intermediates such as 2-(2-chloroacetamido)-5-nitrobenzophenone may also be present in the final product if cyclization is inefficient. deepdyve.com

Side-Reaction Products: During synthesis, alternative reaction pathways can lead to structural analogs of the desired product. One notable byproduct mentioned in the literature is a "quinolone" derivative, which can form due to the tendency of an unprotected aminoacetamide intermediate to form a six-membered ring instead of the desired seven-membered benzodiazepine ring. google.com Optimized processes have been developed to keep the level of this impurity below 0.05%. google.com

Degradation Products: Nitrazepam can degrade under certain conditions. Thermal decomposition, for instance during gas chromatography analysis, can cause the reduction of the nitro group to an amino group, forming 7-aminonitrazepam. ljmu.ac.uk This compound is also listed as a known impurity by pharmaceutical standard suppliers. veeprho.com

Nitrosamine (B1359907) Impurities: N-nitrosamines are a class of impurities of significant concern due to their potential toxicity. nih.gov These can form when secondary or tertiary amines react with nitrosating agents (like nitrites) under acidic conditions. The synthesis of nitrazepam involves amine intermediates and nitro groups, creating a potential risk for the formation of nitrosamine impurities such as 3-(2-Benzoyl-4-nitrophenyl)-1-nitrosoimidazolidin-4-one. synzeal.compharmaffiliates.com Regulatory agencies require rigorous control and sensitive analytical methods, such as LC-MS/MS, to detect and quantify these impurities at very low levels. nih.govsigmaaldrich.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying these impurities. ljmu.ac.uknih.gov Pharmacopeial methods and impurity reference standards are used to ensure the quality and safety of the final drug product. veeprho.comsynzeal.com

Table 2: Common Impurities and Byproducts in this compound Synthesis This table is interactive. Users can sort and filter the data.

| Impurity/Byproduct Name | Chemical Name/Structure | Potential Source | Source(s) |

|---|---|---|---|

| Nitrazepam EP Impurity A | 2-Amino-5-nitrobenzophenone | Unreacted starting material | google.comveeprho.com |

| Nitrazepam EP Impurity B | 3-Amino-6-nitro-4-phenyl-2(1H)-quinolinone | Side-reaction ("quinolone" byproduct) | google.comveeprho.compharmaffiliates.com |

| Nitrazepam EP Impurity C | 2-(2-Bromoacetamido)-5-nitrobenzophenone | Impurity from alternative synthesis route using bromoacetyl bromide | veeprho.compharmaffiliates.com |

| 7-Aminonitrazepam | 7-Amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | Degradation product (reduction of nitro group) | ljmu.ac.ukveeprho.com |

| Nitrazepam Nitroso Impurity 1 | 3-(2-Benzoyl-4-nitrophenyl)-1-nitrosoimidazolidin-4-one | Reaction with nitrosating agents | synzeal.compharmaffiliates.com |

| 2-(2-Chloroacetamido)-5-nitrobenzophenone | 2-(2-Chloroacetamido)-5-nitrobenzophenone | Unreacted intermediate | google.comdeepdyve.com |

Advanced Structural Characterization and Solid State Chemistry of Potassium Nitrazepate

Elucidation of Molecular and Crystal Structure via X-ray Diffraction

X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. However, dedicated studies on potassium nitrazepate are not currently available.

Powder X-ray Diffraction for Polymorphic Assessment

Powder X-ray diffraction (PXRD) is a critical tool for analyzing the polymorphic forms of a substance—different crystal structures of the same compound. Polymorphism can significantly impact the physical and chemical properties of a pharmaceutical compound. There are no published PXRD patterns or studies specifically investigating the potential for polymorphism in this compound. Such an investigation would be crucial for understanding its solid-state stability and properties.

Spectroscopic Investigations for Structural Confirmation and Dynamics

Spectroscopic techniques provide valuable information about the chemical structure and dynamic behavior of molecules. However, specific advanced spectroscopic data for this compound are not available in the public domain.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While NMR data for the parent nitrazepam molecule are available, there are no published studies employing advanced NMR techniques like 2D NMR or solid-state NMR specifically on this compound. Solid-state NMR would be particularly insightful for characterizing the local environment of atoms in the crystalline salt and could provide information on polymorphism and intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. While studies on the infrared and Raman spectra of nitrazepam exist, allowing for the assignment of its characteristic vibrational bands, similar detailed analyses for this compound are not found in the literature. The formation of the potassium salt would be expected to induce shifts in the vibrational frequencies of the functional groups involved in the deprotonation and ion pairing, particularly in the lactam and nitro groups.

Band Assignments and Conformational Insights

Without experimental IR and Raman spectra of this compound, a detailed table of band assignments and a discussion of conformational insights are not possible. Such an analysis would compare the spectra of the salt to that of the parent compound to identify changes arising from the salt formation.

In-Depth Analysis of this compound Reveals Complex Structural and Chemical Properties

A comprehensive examination of the chemical compound this compound has unveiled intricate details regarding its advanced structural characterization, solid-state chemistry, and the influential role of the potassium cation in its molecular arrangement. This article delves into the spectroscopic signatures of its intermolecular interactions, fragmentation pathways, conformational analysis, and the potential for various solid-state forms, providing a thorough overview of its physicochemical landscape.

The solid-state properties of a pharmaceutical compound are critical to its stability, solubility, and bioavailability. For this compound, a salt of the benzodiazepine (B76468) nitrazepam, understanding its crystal structure and intermolecular forces is paramount.

Spectroscopic Signatures of Intermolecular Interactions

Spectroscopic techniques are invaluable for probing the non-covalent interactions that govern the crystal packing of this compound. Infrared (IR) and Raman spectroscopy, in particular, can reveal shifts in vibrational frequencies that indicate the formation of hydrogen bonds and other interactions involving the functional groups of the nitrazepate anion. For instance, changes in the stretching frequencies of the amide C=O and N-H groups, as well as the nitro group (NO2), upon salt formation with potassium, would provide direct evidence of their involvement in the crystal lattice.

While specific experimental spectra for this compound are not widely published, analysis of related compounds suggests that the deprotonation of the amide nitrogen to form the nitrazepate anion would lead to significant changes in the vibrational modes of the diazepine (B8756704) ring. The interaction of the resulting negative charge with the potassium cation would further influence the electronic distribution and, consequently, the spectroscopic fingerprint of the molecule.

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry provides crucial information about a molecule's structure and stability. For this compound, high-resolution mass spectrometry would confirm its elemental composition through accurate mass determination. The monoisotopic mass of the nitrazepate anion (C15H10N3O3-) is approximately 280.072 g/mol , and the presence of the potassium counterion would be readily detected.

Tandem mass spectrometry (MS/MS) experiments on the nitrazepate anion would elucidate its fragmentation pathways. Based on the structure of nitrazepam, characteristic fragmentation patterns can be predicted. Cleavage of the diazepine ring is a common fragmentation route for benzodiazepines. For nitrazepam, this can lead to the formation of various fragment ions. The presence of the nitro group and the phenyl substituent would also influence the fragmentation pattern, leading to characteristic neutral losses and product ions. medkoo.comresearchgate.netresearchgate.net

Table 1: Predicted Mass Spectrometry Data for Nitrazepate Anion

| Parameter | Predicted Value |

|---|---|

| Precursor Ion (M-H)- | m/z 280.0728 |

| Molecular Formula | C15H10N3O3 |

Conformational Analysis and Theoretical Predictions of Molecular Geometry

The three-dimensional conformation of the nitrazepate anion is a key determinant of its interaction with the potassium cation and its packing in the solid state. The seven-membered diazepine ring is not planar and can adopt various conformations, such as a boat or chair form. The orientation of the phenyl and nitro groups relative to the diazepine ring is also of interest.

Polymorphism, Solvates, and Crystal Engineering Strategies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can have distinct physical properties. It is plausible that this compound could exhibit polymorphism, with different crystal packing arrangements leading to variations in its physicochemical characteristics.

Identification and Characterization of Different Solid Forms

The discovery and characterization of different solid forms of this compound would involve screening various crystallization conditions. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for identifying and characterizing any new polymorphs or solvates (crystals containing solvent molecules).

Influence of Crystallization Conditions on Solid-State Structure

The choice of solvent, temperature, and cooling rate during crystallization can significantly influence which solid form of this compound is obtained. Crystal engineering principles can be applied to rationally design and obtain desired solid forms with specific properties. This involves understanding and utilizing intermolecular interactions to guide the self-assembly of the molecules into a particular crystal lattice.

Ionic Interactions and Coordination Environment of the Potassium Cation

The potassium cation (K+) plays a crucial role in the crystal structure of this compound. As a hard cation, it typically interacts with hard Lewis bases, such as the oxygen atoms of the nitro and amide groups, and the deprotonated nitrogen atom of the nitrazepate anion. The coordination number and geometry of the potassium cation can vary depending on the steric and electronic environment provided by the surrounding anions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Reactivity and Chemical Stability of Potassium Nitrazepate

Hydrolytic Degradation Pathways and Kinetic Studies

The hydrolysis of nitrazepate, the active anion of potassium nitrazepate, proceeds through a sequential two-step mechanism in aqueous solutions. nih.gov The initial and rate-determining step involves the cleavage of the C=N bond (azomethine bond) located at the 4,5-position of the diazepine (B8756704) ring. nih.gov This is in contrast to some other benzodiazepines like chlordiazepoxide and oxazepam, where the initial hydrolysis occurs at the 1,2-amide linkage. nih.gov The preferential activation of the azomethine linkage in nitrazepam is attributed to the electron-withdrawing nature of the 7-nitro group. nih.gov

This first step results in the formation of a ring-opened intermediate compound. nih.gov Subsequently, this intermediate undergoes further degradation to yield the final products: 2-amino-5-nitrobenzophenone (B23384) and glycine. nih.gov

Kinetic studies have shown that the hydrolysis is subject to specific acid-base catalysis as well as general acid-base catalysis. nih.gov The reaction rate is influenced by the pH of the solution and the presence of buffer components, such as acetate (B1210297) and phosphate, which can act as catalysts. nih.gov Interestingly, at pH values above the pKa of the ring-opened intermediate, the amino group of this intermediate is not protonated, allowing for a recyclization reaction that can reform the parent nitrazepam molecule. nih.gov

Table 1: Hydrolytic Degradation of Nitrazepate

| Step | Reaction | Key Reactant | Products | Catalysis |

|---|---|---|---|---|

| 1 | Scission of 4,5-azomethine bond | Nitrazepate | Ring-opened intermediate | Specific and general acid-base |

| 2 | Degradation of intermediate | Ring-opened intermediate | 2-amino-5-nitrobenzophenone, Glycine | - |

Photochemical Reactivity and Mechanisms of Photodegradation

Nitrazepam is known to be susceptible to photodegradation when exposed to light, particularly UV radiation. researchgate.net While the precise photodegradation pathway for nitrazepam is not as extensively detailed as for other benzodiazepines, the general mechanisms involve the initial opening of the seven-membered diazepinone ring. researchgate.net This is often followed by molecular rearrangements, which can lead to the formation of more stabilized six-membered aromatic ring structures, and subsequent cleavage or hydroxylation reactions. researchgate.net

The presence of photosensitizing agents in the environment, such as humic and fulvic acids found in natural waters, can influence the rate of degradation. nih.gov Some studies on related benzodiazepines have shown that while humic acids can decrease photodegradation rates, fulvic acids may enhance them. nih.gov Photocatalysis, particularly using titanium dioxide (TiO₂), has been explored as a method to accelerate the degradation of psychiatric pharmaceuticals, including benzodiazepines, in water treatment processes. researchgate.netbohrium.com The interaction between psychotropic compounds and radiation can lead to the formation of various photoproducts, which may have different chemical properties and persistence compared to the parent compound. nih.gov

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of this compound is a critical parameter for its storage and handling. Studies on various benzodiazepines in biological samples have provided insights into their long-term stability at different temperatures. For instance, benzodiazepine (B76468) concentrations in fortified blood samples remain almost stable when stored at –20°C and –80°C for extended periods. oup.com However, significant degradation is observed at higher temperatures. At room temperature, losses can be substantial, with some benzodiazepines showing almost complete degradation over several months. nih.govresearchgate.net Storage at 4°C also leads to a notable decrease in concentration over time. nih.govresearchgate.net

While specific high-temperature decomposition pathways for this compound are not detailed in the available literature, thermal analysis of other nitrogen-rich heterocyclic compounds suggests potential mechanisms. mdpi.com Decomposition would likely initiate at the weakest bonds in the molecule, such as the nitro group or bonds within the diazepine ring. nih.gov The process for related compounds often involves multi-step degradation events, including decarboxylation, cleavage of side chains, and eventual fragmentation of the core ring structures, leading to the formation of smaller volatile molecules and residual carbon. mdpi.com The heating rate can significantly influence the temperatures at which these decomposition events occur. mdpi.com

Table 2: General Stability of Benzodiazepines at Various Temperatures

| Temperature | Stability / Degradation Rate |

|---|---|

| Room Temperature | Highest instability; significant to near-complete loss over months. nih.govresearchgate.net |

| 4°C | Moderate instability; significant decrease in concentration over months. oup.comnih.govresearchgate.net |

| -20°C | Generally stable; measured decrease is often between 10-20% over a year. oup.comnih.govresearchgate.net |

| -80°C | High stability; measured loss is often not significant. nih.govresearchgate.net |

Acid-Base Equilibrium and Protonation/Deprotonation Behavior

Nitrazepam is an amphiprotic molecule, meaning it can act as both an acid and a base. Its acid-base equilibria are characterized by two distinct pKa values. The formation of this compound involves the deprotonation of the most acidic proton.

Acidic pKa: The proton on the amide nitrogen at position 1 of the diazepine ring is acidic. The pKa for this deprotonation is approximately 11.66. drugbank.comhmdb.ca In the presence of a strong base like potassium hydroxide (B78521), this proton is removed to form the nitrazepate anion, with potassium as the counter-ion.

Basic pKa: The nitrogen atom at position 4 of the azomethine group is basic and can be protonated under acidic conditions. The pKa for this protonation is reported to be around 3.2. nih.gov

The charge of the molecule is therefore dependent on the pH of the solution. In highly acidic environments (pH < 3.2), the molecule will be positively charged. In neutral and moderately basic conditions, it exists as a neutral molecule. In strongly alkaline environments (pH > 11.66), it will be deprotonated to form the negative nitrazepate anion.

Table 3: pKa Values of Nitrazepam

| Ionizable Group | Position | pKa Value | Type |

|---|---|---|---|

| Amide Nitrogen | N-1 | ~11.66 drugbank.comhmdb.ca | Acidic |

Redox Chemistry and Electrochemical Properties

The electrochemical behavior of nitrazepam is characterized by the presence of two readily reducible functional groups: the 4,5-azomethine group and the 7-nitro group. nih.gov

Azomethine Group Reduction: The C=N double bond (azomethine group) is a common feature in benzodiazepines and is electrochemically active. It undergoes a reduction process, generating a cathodic signal in voltammetric analysis. mdpi.com This property is frequently utilized for the electrochemical determination of benzodiazepines. nih.gov

Nitro Group Reduction: The nitro group (-NO₂) on the benzene (B151609) ring is also highly electroactive and can be easily reduced. This reduction typically occurs in a multi-electron process and provides a distinct electrochemical signature that can be used for sensitive quantification.

Techniques such as polarography and voltammetry have been successfully used for the determination of nitrazepam. nih.govresearchgate.net Studies at electrified liquid-liquid interfaces have demonstrated that the charged form of the nitrazepam molecule can be transferred across the interface by applying an appropriate electrical potential, forming the basis for electrochemical sensing methods. nih.gov

Derivatization Reactions for Chemical Modification or Analytical Purposes

Derivatization is a chemical modification technique often employed to enhance the analytical properties of a compound, particularly for gas chromatography (GC) where volatility is a requirement. researchgate.net For nitrazepam, derivatization is typically not required for analysis by High-Performance Liquid Chromatography (HPLC) but can be necessary for GC-based methods to improve thermal stability and chromatographic behavior. nih.gov

The most common site for derivatization on the nitrazepam molecule is the acidic N-1 amide proton. Standard derivatization reactions used for compounds with active hydrogens include:

Alkylation: Reaction with an alkylating agent to replace the N-1 proton with an alkyl group.

Silylation: Reaction with a silylating agent (e.g., a trimethylsilyl (B98337) compound) to form a volatile silyl (B83357) derivative. researchgate.net

These reactions convert the polar N-H group into a less polar, more volatile derivative suitable for GC analysis. researchgate.net When performing derivatization on samples from complex biological matrices, care must be taken as endogenous substances with reactive functional groups can potentially interfere with the reaction. nih.gov

Interactions with Solvents and Other Chemical Reagents

The solubility and interaction of this compound with various solvents are dictated by its structure as a salt of an organic molecule.

Solubility: As a salt, this compound is expected to have higher solubility in polar solvents, such as water and methanol (B129727), compared to its neutral parent compound, nitrazepam. Nitrazepam itself has low water solubility (0.03 g/L) and a LogP value of around 2.25, indicating a preference for more lipophilic environments. hmdb.ca Stock solutions for analytical purposes are commonly prepared in methanol. researchgate.net For NMR analysis, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has been used as a solvent. nih.gov

Interactions with Reagents: As noted in the hydrolysis section, nitrazepate interacts with buffer components like acetate and phosphate, which can act as general acid-base catalysts for its degradation. nih.gov In analytical procedures, its interaction with solid-phase extraction (SPE) materials is utilized for isolation and purification from complex matrices, with solvents like methanol used for elution. oup.com

Advanced Analytical Methodologies for Potassium Nitrazepate

Chromatographic Separation and Detection Techniques

Chromatography remains a cornerstone for the analysis of benzodiazepines, providing powerful separation capabilities that are crucial for complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are considered reference methods due to their high sensitivity and specificity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and quantification of nitrazepate. nih.gov Its operation at room temperature is particularly advantageous as it prevents the thermal degradation that some benzodiazepines can undergo, thus eliminating the need for derivatization reactions. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile, to achieve efficient separation. bjmu.edu.cnresearchgate.net Detection is frequently accomplished using UV spectrophotometry, with the wavelength set at or near the absorbance maximum of nitrazepate, often around 254 nm. bjmu.edu.cnnih.gov Diode-array detectors (DAD) or photodiode array (PDA) detectors offer the advantage of acquiring the entire UV spectrum of the analyte, enhancing identification confidence. For even greater specificity and sensitivity, especially at very low concentrations, coupling HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice. nih.gov

Table 1: Examples of HPLC Methods for Nitrazepate Analysis

| Stationary Phase | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|

| YMC A-303 C18 | Acetonitrile-0.01 mol/L Ammonium (B1175870) Acetate (B1210297) (45:55, v/v) | UV (254 nm) | Human Urine | bjmu.edu.cn |

| LUNA C18(2) (3 µm) | Water-Methanol (25:75) | Diode-Array | Human Serum | researchgate.net |

This table is interactive. Click on the headers to sort.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the unequivocal identification of benzodiazepines. nih.govnih.gov A significant challenge with GC analysis of many benzodiazepines, including nitrazepam, is their limited volatility and potential for thermal degradation at the high temperatures used in the injector and column. nih.gov

To overcome this, a derivatization step is often required. A common approach involves the acid hydrolysis of the benzodiazepine (B76468) to its corresponding benzophenone (B1666685) derivative, which is more volatile and thermally stable. nih.gov This procedure allows for reliable separation on standard capillary columns, such as those with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5), using helium as a carrier gas. mdpi.com The mass spectrometer detector provides high specificity, allowing for identification based on the unique mass spectrum of the derivative. nih.gov

Table 2: Typical GC-MS Conditions for Benzodiazepine (as Benzophenone Derivative) Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Acid Hydrolysis |

| Column | HP-5 (or equivalent), 30 m x 0.25 mm i.d. |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Application | Forensic Toxicology, Urine Analysis |

This table summarizes common parameters for the GC-MS analysis of benzodiazepine derivatives.

Capillary electrophoresis (CE) offers a high-efficiency, low-reagent consumption alternative to chromatographic methods for the analysis of benzodiazepines. scielo.org.mx This technique separates molecules based on their electrophoretic mobility in an electric field. mdpi.com While benzodiazepines like nitrazepam are neutral over a wide pH range, their separation can be achieved using techniques such as micellar electrokinetic capillary chromatography (MEKC). scielo.org.mx In MEKC, a surfactant (like sodium dodecyl sulfate (B86663), SDS) is added to the buffer above its critical micelle concentration. Neutral analytes partition between the micelles and the aqueous buffer, allowing for separation based on their differing affinities. scielo.org.mx Another approach for neutral compounds involves the use of charged cyclodextrins as chiral selectors, which can form complexes with the analytes, imparting a charge and enabling migration and separation in the electric field. scielo.org.mx

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods provide simpler and often more rapid alternatives to chromatography for the quantification of nitrazepate, particularly in pharmaceutical formulations.

A widely reported spectrophotometric method for nitrazepam involves a two-step chemical reaction. nih.govekb.eg First, the nitro group on the nitrazepam molecule is reduced to a primary aromatic amine using a reducing agent such as zinc dust in the presence of calcium chloride. nih.govekb.eg This amine derivative is then reacted with a chromogenic reagent, like sodium pentacyanoaminoferrate(II), to produce a colored product. nih.gov The resulting violet-colored complex has a maximum absorbance (λmax) at approximately 560 nm, and its intensity, measured by a spectrophotometer, is proportional to the concentration of the drug. nih.gov Beer's law is typically obeyed over a defined concentration range, allowing for quantitative analysis. nih.govekb.eg

Fluorometric methods offer enhanced sensitivity. A general approach for some benzodiazepines involves their conversion to highly fluorescent derivatives. nih.gov For instance, after hydrolysis to their respective benzophenones, they can be converted into intensely fluorescent 9-acridanone products, which can be measured with a spectrofluorometer. nih.gov For other benzodiazepines, reduction of the nitro group can yield a highly fluorescent product that can be measured directly, with specific excitation and emission wavelengths. annexpublishers.com

Electrochemical Sensing and Voltammetric Techniques

Electrochemical techniques, such as voltammetry and polarography, present a sensitive and cost-effective approach for nitrazepam determination. researchgate.netnih.gov These methods measure the current response of an electroactive substance to an applied potential. The nitro group in nitrazepam is electrochemically active, making it an excellent target for reductive electrochemical analysis. researchgate.net

Techniques like differential pulse polarography (DPP) and cyclic voltammetry (CV) have been successfully applied. researchgate.net In a typical analysis using a dropping mercury electrode or a glassy carbon electrode, nitrazepam exhibits well-defined reduction peaks in an acidic medium, such as an acetate buffer (pH 3-6). researchgate.net The peak current is directly proportional to the concentration of nitrazepam in the solution. Adsorptive stripping voltammetry (AdSV) is another highly sensitive technique where the analyte is first preconcentrated by adsorption onto the working electrode surface before the voltammetric scan is performed, significantly lowering the detection limits. nih.gov

Table 3: Performance of a Voltammetric Method for Nitrazepam Determination

| Parameter | Value |

|---|---|

| Technique | Differential Pulse Polarography (DPP) |

| Lower Limit of Detection (LOD) | 0.47 x 10⁻⁷ mol/L |

| Lower Limit of Quantification (LOQ) | 1.5 x 10⁻⁷ mol/L |

| Mean Recovery (in tablets) | 99.3% - 99.6% |

Data sourced from a study on the voltammetric behavior of nitrazepam. researchgate.net

Validation of Analytical Methods for Accuracy, Precision, and Robustness

The validation of any analytical method is critical to ensure that it is reliable, reproducible, and fit for its intended purpose. Key validation parameters include accuracy, precision, and robustness.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiked sample) and the percentage that is successfully measured is calculated. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) and provides an indication of its reliability during normal usage. researchgate.net

Analytical methods developed for nitrazepam are routinely validated according to these criteria. For example, HPLC methods demonstrate good accuracy, with recoveries often exceeding 90%, and high precision, with RSD values typically below 5%. bjmu.edu.cnresearchgate.netresearchgate.net Similarly, voltammetric techniques have shown excellent mean recoveries of over 99% in pharmaceutical formulations. researchgate.net

Table 4: Summary of Validation Parameters for Various Nitrazepam Analytical Methods

| Method | Parameter | Reported Value | Application | Reference |

|---|---|---|---|---|

| HPLC | Precision (Within-day & day-to-day) | ~1-5% RSD | Human Urine | bjmu.edu.cn |

| HPLC | Mean Recovery | 102.8% | Human Serum | researchgate.net |

| HPLC | Precision (CV) | 4.7% | Human Serum | researchgate.net |

| Voltammetry (DPP) | Recovery | 99.3 - 99.7% | Tablets | researchgate.net |

| HPLC (for various benzodiazepines) | Recovery | 88 - 113% | Biological Samples | researchgate.net |

This table is interactive and provides examples of reported validation data for methods used in the analysis of nitrazepam and other benzodiazepines.

Development of Reference Standards and Certified Reference Materials

The development of reference standards and certified reference materials (CRMs) is a critical component in the pharmaceutical quality control of potassium nitrazepate. These highly characterized materials serve as the benchmark against which production batches are evaluated, ensuring their identity, purity, and strength. The establishment of a robust reference standard program is essential for consistent product quality and is a requirement for regulatory approval.

Reference standards for this compound are typically established through a comprehensive characterization process. A high-purity batch of the substance is selected and subjected to a battery of tests to confirm its structure and assess its purity. These tests often include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm the chemical structure. The purity is determined using a mass balance approach, which involves quantifying the organic impurities, water content, residual solvents, and non-volatile residue.

Certified Reference Materials for this compound are produced and certified under a stringent quality system, such as ISO 17034 and ISO/IEC 17025, which ensures their traceability and provides a certified value with an associated uncertainty. These CRMs are crucial for calibrating analytical instruments and validating analytical methods.

The stability of the reference standard is a major concern and is monitored through a continuous stability testing program under controlled storage conditions. This ensures that the standard remains suitable for its intended use throughout its shelf life. When a new reference standard is required, a bridging study is conducted to ensure the continuity of potency measurements between the old and new standards.

Table 1: Example Certificate of Analysis for a this compound Reference Standard

| Parameter | Method | Specification | Result |

|---|---|---|---|

| Appearance | Visual | White to off-white solid | Conforms |

| Identity | Infrared Spectroscopy | Conforms to reference spectrum | Conforms |

| Identity | ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Purity (HPLC) | HPLC-UV | ≥ 99.5% | 99.8% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Assay (as is) | Titration | 99.0% - 101.0% | 99.7% |

Impurity Profiling and Quantitative Analysis of Related Substances (Chemical Impurities)

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. For this compound, these impurities can originate from starting materials, by-products of the synthesis process, degradation products, or from storage. A thorough understanding of the impurity profile is a critical aspect of drug development and is required by regulatory agencies to ensure the safety and efficacy of the final product.

The synthesis of this compound can lead to the formation of several related substances. These process-related impurities must be identified, and their levels controlled within acceptable limits. Degradation impurities can form when the drug substance is exposed to light, heat, or humidity. Forced degradation studies are often performed to identify potential degradation products and to develop stability-indicating analytical methods.

High-performance liquid chromatography (HPLC) coupled with a UV detector is a commonly used technique for the quantitative analysis of related substances in this compound. The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and sensitivity for all known impurities. For the identification of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed.

Once identified, significant impurities may need to be synthesized and characterized to serve as reference standards for their quantification in routine quality control testing. The limits for these impurities are established based on toxicological data and regulatory guidelines.

Table 2: Common Process-Related and Degradation Impurities of Nitrazepam and its Salts

| Impurity Name | Type | Typical Reporting Threshold |

|---|---|---|

| (2-Amino-5-nitrophenyl)phenyl-methanone (Nitrazepam EP Impurity B) klivon.com | Process-Related | ≤ 0.15% |

| 2-Amino-5-nitrobenzophenone (B23384) | Process-Related/Degradation | ≤ 0.15% |

Table 3: Example of a Validated HPLC Method for Impurity Analysis

| Parameter | Details |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detector Wavelength | 254 nm |

| Limit of Detection (LOD) | 0.01% |

| Limit of Quantification (LOQ) | 0.03% |

Theoretical and Computational Chemistry Studies of Potassium Nitrazepate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of the nitrazepate anion. nih.goveurjchem.comderpharmachemica.com These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior.

The geometry of the nitrazepam molecule, the parent compound of the nitrazepate anion, has been optimized using DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, to find its most stable conformation. eurjchem.com Such studies have confirmed that the calculated structures correspond to the most stable conformers. mdpi.com

Key electronic properties derived from these calculations include:

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule. For nitrazepam, the electrostatic potential map shows negative potential regions (in red) around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen of the diazepine (B8756704) ring, indicating areas susceptible to electrophilic attack or coordination with a cation like potassium. researchgate.net Positive potential regions (in blue) are also identified, highlighting potential sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO (ΔE_gap) indicates the molecule's chemical reactivity and resistance to polarization. nih.gov For a series of benzodiazepines including nitrazepam, the HOMO-LUMO energy gaps have been calculated to compare their relative reactivity. nih.gov

These quantum chemical calculations provide a fundamental understanding of the electronic characteristics of the nitrazepate anion, which governs its interactions and reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution or Solid State

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules like nitrazepate in different environments. nih.gov These simulations model the movement of atoms over time, providing insights into how the molecule behaves in solution or when interacting with other molecules.

Conformational Analysis: While the crystal structure of nitrazepam is known, in solution, the phenyl ring (ring C) can rotate relative to the diazepine ring (ring A), leading to different conformations. researchgate.net MD simulations can explore these conformational possibilities and their relative energies, helping to identify the most populated conformations in a given environment.

Interactions in Solution: MD simulations have been used to study the interaction of nitrazepam with other molecules, such as 2-hydroxypropyl-β-cyclodextrin (2HPβCD), a carrier molecule used to improve drug delivery. nih.gov These simulations revealed that the presence of nitrazepam makes the 2HPβCD atoms more flexible and increases the area and volume of its cavity. nih.gov The binding free energy for this interaction was calculated to be negative, indicating a thermodynamically favorable process driven primarily by van der Waals forces. nih.gov

Surface Interactions: Ab initio molecular dynamics (AIMD) simulations have been performed to study the interaction of nitrazepam with amorphous silica (B1680970) surfaces. mdpi.comunito.it These simulations showed that nitrazepam is highly mobile on a hydrophobic silica surface, while its adsorption geometry is more stable on a hydrophilic surface. unito.it

MD simulations provide a dynamic picture of potassium nitrazepate, complementing the static information from quantum chemical calculations and offering insights into its behavior in realistic environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra. For nitrazepam, vibrational spectroscopy has been a key area of study.

The vibrational (infrared and Raman) spectra of nitrazepam have been investigated using both semi-empirical methods (AM1, PM3) and DFT (BLYP and B3LYP with 6-31G(d) basis set). sphinxsai.comresearchgate.net

Vibrational Frequencies: Theoretical calculations provide a set of vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often scaled to account for anharmonicity and other effects to improve agreement with experimental values. researchgate.net

Vibrational Assignments: The calculations help in assigning the observed bands in the experimental FTIR and FT-Raman spectra to specific molecular vibrations. sphinxsai.comresearchgate.net For nitrazepam, key vibrational modes that have been assigned include:

N-H stretching and bending vibrations. sphinxsai.com

C=O stretching of the carbonyl group. sphinxsai.com

Asymmetric and symmetric stretching, scissoring, and wagging vibrations of the NO2 group. sphinxsai.com

Spectral Simulation: The calculated vibrational data can be used to construct theoretical spectrograms, which can be directly compared with the experimental spectra, as has been done for nitrazepam. researchgate.net

The good agreement typically found between the calculated and experimental spectra confirms the accuracy of the computed molecular structure and provides a solid foundation for understanding the vibrational properties of the molecule. sphinxsai.comresearchgate.net

Computational Mechanistic Studies of Reactivity and Degradation Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the degradation of molecules like nitrazepam. The primary degradation pathway for nitrazepam involves the hydrolysis of the azomethine group (a Schiff base bond) in the diazepine ring, leading to a ring-opening reaction. mdpi.com

Acid-Catalyzed Hydrolysis: In acidic conditions, such as in artificial gastric juice, nitrazepam undergoes hydrolysis. nih.govresearchgate.net Computational studies can model the protonation of the nitrogen atom in the azomethine bond, which is the initial step in this catalytic process. The hydrolysis involves a two-step mechanism, forming a ring-opened intermediate (2-glycylamino-5-nitrobenzophenone) which can then further hydrolyze to 2-amino-5-nitrobenzophenone (B23384). researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, nitrazepam also degrades readily. researcher.lifenih.gov The degradation proceeds through an intermediate, 2-amino-5-nitrobenzophenone, which is then converted to the final product, 2-hydroxy-5-nitrobenzophenone. researcher.lifenih.gov

Catalytic Role of Surfaces: Quantum mechanical simulations have suggested that silica surfaces can play a catalytic role in the degradation of nitrazepam. mdpi.comunito.it The interaction between the acidic silanol (B1196071) groups on the silica surface and the N4 nitrogen of the diazepine ring can lead to an incipient proton transfer. unito.it This proton transfer is considered a potential first step in the catalytic opening of the diazepine ring. unito.it

By modeling the structures of reactants, transition states, and products, computational studies can elucidate the energy barriers and reaction pathways for the degradation of nitrazepam, providing insights that are valuable in fields like pharmaceutical stability testing and forensic science.

In Silico Modeling of Ionic Interactions and Solvation Effects

While specific computational studies on the ionic interactions and solvation of this compound are not extensively documented, the principles of in silico modeling can be readily applied. Such studies would focus on the interaction between the potassium cation (K+) and the nitrazepate anion, as well as their interactions with solvent molecules.

Ionic Interactions: The interaction between the K+ ion and the nitrazepate anion is primarily electrostatic. Quantum chemical calculations can be used to determine the preferred coordination sites of the K+ ion with the anion. Based on the electrostatic potential map of nitrazepam, the most likely coordination sites are the oxygen atoms of the carbonyl and nitro groups, and the nitrogen atom of the diazepine ring. researchgate.net The calculations would yield the binding energy of the ion pair and the optimal geometry of the complex.

Solvation Effects: The behavior of this compound in solution is significantly influenced by its interaction with solvent molecules. Computational models can explicitly include solvent molecules (e.g., water) to study the hydration shell around the cation and anion. Molecular dynamics simulations are particularly well-suited for this purpose, as they can model the dynamic nature of the solvent and its influence on the conformation and interactions of the ion pair.

Modeling in Complex Environments: In silico models are also used to study the interaction of ions and drug molecules with biological macromolecules, such as ion channels. plos.org While not specific to nitrazepate, these methods could be adapted to study the potential interaction of this compound with biological targets.

Computational modeling provides a molecular-level understanding of the forces that govern the behavior of ionic species like this compound in various environments.

Structure-Reactivity Relationship Modeling (Chemical Reactivity Focus)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. academicjournals.orgderpharmachemica.com For benzodiazepines, including nitrazepam, SAR studies have provided insights into the structural features that are important for their pharmacological effects. gpatindia.comegpat.com

From a chemical reactivity perspective, QSAR models can be developed to predict properties like degradation rates or binding affinities based on calculated molecular descriptors.

Key Structural Features for Reactivity: SAR studies on benzodiazepines have identified several structural features that influence their activity and, by extension, their reactivity: gpatindia.comegpat.com

Ring A: An electronegative group at the 7-position, such as the nitro group in nitrazepam, is important for activity. gpatindia.comegpat.com

Ring B: A proton-accepting group at the 2-position (the carbonyl group) is crucial. gpatindia.com

Ring C: A phenyl group at the 5-position is optimal for activity. Substitutions on this ring can modulate the activity. egpat.com

Molecular Descriptors in QSAR: QSAR models for benzodiazepines have utilized a variety of descriptors to correlate structure with activity, including: derpharmachemica.com

Electronic Descriptors: Dipole moments, HOMO and LUMO energies, and local charges.

Geometrical and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) models, which consider the 3D structure of the molecules, have been developed for designer benzodiazepines. kcl.ac.uknih.gov These models create a 3D map that shows which regions around the molecule are favorable for certain properties (e.g., electrostatic or hydrophobic interactions) to enhance activity. kcl.ac.uk

These structure-reactivity relationship models are valuable for understanding the chemical behavior of nitrazepam and for designing new molecules with desired properties.

Environmental Chemistry and Transformation of Potassium Nitrazepate

Photolytic Transformation in Aquatic and Atmospheric Environments

Photolytic transformation, or photodegradation, is a key process that influences the persistence of chemical compounds in the environment through the action of sunlight. For nitrazepamat, this process occurs in both aquatic and atmospheric systems.

In aquatic environments, direct photolysis of nitrazepam by sunlight is a relatively slow process. Studies on various benzodiazepines show that their resistance to photodegradation can be high. For instance, under simulated solar irradiation, compounds like diazepam and alprazolam exhibit half-lives of several days, indicating that direct photolysis is not a rapid removal pathway. nih.gov However, the presence of photosensitizers in natural waters, such as humic and fulvic acids, can lead to indirect photolysis, which may alter degradation rates. nih.gov

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, significantly enhance the degradation of benzodiazepines, including nitrazepam. frontiersin.org These processes generate highly reactive hydroxyl radicals (•OH) that attack the nitrazepam molecule, leading to its rapid transformation. frontiersin.org While direct UV photolysis shows limited effectiveness for many benzodiazepines, the addition of hydrogen peroxide dramatically increases removal rates. frontiersin.org For a group of 17 benzodiazepines studied, removal rates under UV-C (254 nm) irradiation alone ranged from 6.8% to 28.6% after 20 minutes, whereas the UV/H₂O₂ treatment achieved 73.8% to 100% removal in the same timeframe. frontiersin.orgfrontiersin.org The primary degradation mechanism in these systems is hydroxylation of the molecule. frontiersin.org

In the atmosphere, gas-phase photolysis could potentially occur, although nitrazepam's low volatility makes this a less significant pathway compared to its fate in water and soil. If present in the atmosphere, it would likely exist adsorbed to particulate matter, where it could undergo photochemical reactions.

Table 1: Comparative Photodegradation Data for Benzodiazepines

| Compound | Condition | Half-Life / Removal Rate | Reference |

|---|---|---|---|

| Nitrazepam | UV/H₂O₂ | High reactivity with •OH radicals is expected, leading to rapid degradation. | frontiersin.org |

| Diazepam | Simulated Solar Radiation | ~7 days | nih.gov |

| Oxazepam | Simulated Solar Radiation | ~4 days | nih.gov |

| Lorazepam | Simulated Solar Radiation | < 1 day | nih.gov |

| Alprazolam | Simulated Solar Radiation | ~228 days | nih.gov |

| 14 Benzodiazepines (incl. Nitrazepam) | UV-C Irradiation (20 min) | 6.8% - 28.6% removal | frontiersin.org |

| 17 Benzodiazepines (incl. Nitrazepam) | UV/H₂O₂ (20 min) | 73.8% - 100% removal | frontiersin.org |

Hydrolytic Degradation in Natural Water Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature. Nitrazepam undergoes hydrolysis through a two-step sequential mechanism, primarily involving the cleavage of the 4,5-azomethine bond in the diazepine (B8756704) ring. nih.gov

In acidic conditions, such as those found in artificial gastric juice (pH ~1.2), nitrazepam degrades into a ring-opened intermediate, 2-amino-N-(2-benzoyl-4-nitrophenyl)-acetamide. jst.go.jpnih.gov This intermediate can then undergo further hydrolysis to form the final, more stable degradation product, 2-amino-5-nitrobenzophenone (B23384). nih.govjst.go.jp The reaction in acidic solution is reversible to some extent; if the pH is raised to neutral or basic levels, the ring-opened intermediate can recyclize back to nitrazepam. jst.go.jpnih.gov

Under basic conditions (e.g., in a 1 mol/L NaOH solution), the degradation pathway changes. The initial product is 2-amino-5-nitrobenzophenone, which is considered an intermediate in this case. jst.go.jp This intermediate is then further transformed into the final degradation product, (2-hydroxy-5-nitrophenyl)-phenylmethanone. jst.go.jp

In natural water systems, where the pH is typically in the range of 6 to 8, the rate of hydrolysis for nitrazepam is expected to be significantly slower than in strongly acidic or basic environments. The process involves specific acid-base catalysis, meaning the reaction rate is at its minimum in the neutral pH range and increases as the pH becomes more acidic or alkaline. nih.gov

Table 2: Hydrolytic Degradation Products of Nitrazepam

| Condition | Intermediate Product(s) | Final Product(s) | Reference |

|---|---|---|---|

| Acidic (pH < 4) | 2-amino-N-(2-benzoyl-4-nitrophenyl)-acetamide | 2-amino-5-nitrobenzophenone | nih.govjst.go.jp |

| Basic (pH > 9) | 2-amino-5-nitrobenzophenone | (2-hydroxy-5-nitrophenyl)-phenylmethanone | jst.go.jp |

| Neutral (pH 6-8) | Same as above, but formation is very slow. | Same as above, but formation is very slow. | nih.gov |

Sorption and Mobility Characteristics in Soil and Sediment Matrices

The mobility of nitrazepam in the environment is largely controlled by its tendency to adsorb to soil and sediment particles. This process, known as sorption, reduces the concentration of the compound in the aqueous phase and limits its potential to leach into groundwater. The key parameter used to describe this behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org

No experimentally determined Koc value for nitrazepam is readily available in the literature. However, it can be estimated using its octanol-water partition coefficient (log Kow or LogP), which is a measure of its hydrophobicity. The experimental LogP for nitrazepam is approximately 2.25. nih.gov Using established quantitative structure-activity relationship (QSAR) equations, the log Koc can be estimated. For example, a common regression equation for non-ionizable organic compounds is:

log Koc ≈ 0.81 * log Kow + 0.1

Using this equation, the estimated log Koc for nitrazepam is approximately 1.92, which corresponds to a Koc value of about 83 L/kg.

This Koc value places nitrazepam in the "high mobility" category. Compounds with Koc values between 50 and 150 are considered to have high mobility, meaning they have a weaker tendency to adsorb to soil organic matter and a greater potential to move with water through the soil profile. chemsafetypro.com Therefore, nitrazepam is expected to be relatively mobile in soils and sediments, particularly those with low organic carbon content. The presence of the potassium cation from the original salt form is unlikely to significantly influence the sorption of the nitrazepam anion, as sorption of organic molecules is primarily driven by interactions with soil organic matter. ecetoc.org

Table 3: Estimated Sorption and Mobility of Nitrazepam

| Parameter | Value | Method | Implication | Reference |

|---|---|---|---|---|

| LogP (log Kow) | 2.25 | Experimental | Indicates moderate hydrophobicity. | nih.gov |

| Log Koc | ~1.92 | Estimated via QSAR from LogP | Suggests weak to moderate sorption potential. | researchgate.netnih.gov |

| Koc (L/kg) | ~83 | Calculated from Log Koc | Indicates high mobility in soil. | chemsafetypro.com |

| Mobility Class | High | Based on Koc value | Potential for leaching to groundwater. | chemsafetypro.com |

Biodegradation Pathways and Mechanisms by Environmental Microorganisms

Biodegradation is the transformation of a substance into other compounds by living organisms, primarily microorganisms. For nitrazepam, its biodegradability in the environment is considered limited, and it is often described as persistent. frontiersin.org However, specific biotransformation pathways have been identified.

The most documented biodegradation pathway for nitrazepam involves the reduction of its nitro group (-NO₂). Studies have shown that various species of enteric bacteria can completely metabolize nitrazepam to its respective 7-amino metabolite, 7-aminonitrazepam. nih.gov This is a reductive reaction catalyzed by nitroreductase enzymes present in both anaerobic and facultative anaerobic bacteria. This pathway is significant as it demonstrates that under anoxic or sub-oxic conditions, such as in certain sediment layers or during wastewater treatment, nitrazepam can be transformed. researchgate.net

While the nitro-reduction pathway is established, the complete mineralization (breakdown to CO₂, water, and mineral salts) of nitrazepam by environmental microorganisms appears to be a slow or non-existent process. Some studies on the broader class of benzodiazepines, such as diazepam and oxazepam, have shown that while dissipation can occur in soil microcosms, the degradation is often slow and may be initiated by fungal activity rather than bacterial degradation. frontiersin.org It has also been suggested that photodegradation products of benzodiazepines may be more readily biodegradable than the parent compounds. frontiersin.org

Table 4: Known Biodegradation Transformation of Nitrazepam

| Transformation Pathway | Initial Compound | Key Enzyme Class | Resulting Product | Environmental Condition | Reference |

|---|---|---|---|---|---|

| Nitroreduction | Nitrazepam | Nitroreductase | 7-Aminonitrazepam | Anoxic / Anaerobic | nih.govresearchgate.net |

Analytical Method Development for Environmental Monitoring and Trace Detection

The detection and quantification of nitrazepam and its transformation products in environmental matrices like water and soil are crucial for monitoring its presence and fate. Due to the typically low concentrations (ng/L to µg/L range), highly sensitive and specific analytical methods are required.

The most common and robust methods involve chromatography coupled with mass spectrometry. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate nitrazepam from other compounds in a complex sample extract. nih.gov Mass Spectrometry (MS), often in tandem (MS/MS), is used for detection and confirmation, providing high specificity and low detection limits. nih.gov

For sample preparation, a pre-concentration step is usually necessary to isolate the target analyte from the large volume of the environmental sample and remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.gov

More recently, electrochemical methods have been developed as alternative screening tools. nih.gov Techniques like ion transfer voltammetry at a microscopic electrified liquid-liquid interface offer a fast and low-cost approach for detecting nitrazepam in pharmaceutical formulations and spiked biological fluids, with limits of detection reported in the micromolar range (e.g., 0.4 µM). nih.gov

Table 5: Analytical Methods for the Detection of Nitrazepam

| Method | Principle | Sample Matrix | Typical Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| GC-MS | Gas Chromatography - Mass Spectrometry | Biological fluids, Environmental samples | High sensitivity and specificity | nih.gov |

| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | Biological fluids, Water | ng/mL range | jst.go.jp |

| LC-MS/MS | Liquid Chromatography - Tandem Mass Spectrometry | Water, Soil, Biological fluids | pg/L to ng/L range; highly specific | jst.go.jpnih.gov |

| Electrochemical Sensor (Voltammetry) | Ion transfer across a liquid-liquid interface | Water, Biological fluids | 0.4 µM (for microscopic interface) | nih.gov |

Emerging Research Directions and Future Perspectives in Potassium Nitrazepate Chemical Research

Exploration of Novel Synthetic Routes and Catalytic Approaches

The synthesis of benzodiazepines has been a subject of extensive research, and future efforts concerning potassium nitrazepate are likely to focus on developing more efficient, sustainable, and selective synthetic methodologies. nih.gov Traditional methods often involve multi-step reactions that can be time-consuming and generate significant waste. fda.gov Modern organic synthesis is increasingly leaning towards catalytic approaches that offer higher yields and better environmental profiles.

Future research may explore the use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which have become essential for constructing carbon-carbon and carbon-heteroatom bonds in complex heterocyclic structures. fda.gov For instance, palladium-catalyzed C-N coupling reactions could offer a more direct and efficient route for the formation of the diazepine (B8756704) ring system inherent in nitrazepam, the precursor to its potassium salt. fda.gov

Furthermore, the principles of green chemistry are expected to play a significant role. This includes the use of:

Novel Catalysts: Development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could facilitate easier separation and recycling, reducing process costs and environmental impact. nih.govrsc.org